1H and 13C NMR spectra data for 5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
1H and 13C NMR spectra data for 5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
Introduction
5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a substituted pyrimidinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise structural elucidation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of each nucleus. While a publicly available, fully assigned spectrum for this specific molecule is not readily found in the literature, this guide will present a robust prediction based on established principles of NMR spectroscopy and data from structurally related compounds.
This document is intended for researchers, scientists, and professionals in drug development who are working with or may encounter this or similar molecular scaffolds. The subsequent sections will delve into the predicted spectral data, the reasoning behind the chemical shift assignments, a standardized experimental protocol for data acquisition, and advanced troubleshooting techniques.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is anticipated to be relatively simple, exhibiting three distinct signals, all of which are expected to be singlets due to the absence of vicinal protons for coupling. The chemical shifts (δ) are influenced by the electronic environment, including the effects of electronegative atoms and the aromaticity of the pyrimidinone ring.[1]
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H6 Proton (Aromatic Region): The lone proton on the pyrimidine ring, attached to C6, is expected to resonate downfield. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent carbonyl group at C4 and the nitrogen atom at N1. The bromine at C5 will also exert a deshielding effect. Consequently, this proton is predicted to appear in the range of δ 7.5 - 8.5 ppm .
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N-CH₃ Protons (Methyl Region): The methyl group attached to the nitrogen atom at position 3 (N3) is directly bonded to an electronegative atom and is part of the pyrimidinone system. This environment leads to a deshielding effect, and its signal is expected in the range of δ 3.0 - 3.5 ppm .
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S-CH₃ Protons (Methyl Region): The methyl group of the methylthio moiety at C2 is attached to a sulfur atom. Sulfur is less electronegative than nitrogen, so these protons will be less deshielded compared to the N-CH₃ protons. Their signal is predicted to appear further upfield, in the range of δ 2.5 - 2.8 ppm .
All three signals are expected to be singlets with an integration ratio of 1:3:3, corresponding to the H6, N-CH₃, and S-CH₃ protons, respectively.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms in the structure. The chemical shifts are largely determined by the hybridization of the carbon and the nature of the attached atoms and functional groups.[2]
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C4 (Carbonyl Carbon): The carbon of the carbonyl group (C=O) at position 4 will be the most deshielded carbon due to the strong electron-withdrawing effect of the oxygen atom. Its signal is expected to appear significantly downfield, in the range of δ 160 - 170 ppm .
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C2 (Thioether-Amidine Carbon): The C2 carbon is bonded to a sulfur atom and two nitrogen atoms. This environment results in a significant downfield shift, and its resonance is predicted to be in the range of δ 155 - 165 ppm .
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C6 (Aromatic CH): This is the only carbon in the ring bonded to a hydrogen atom. It is part of an electron-deficient ring system and is expected to resonate in the aromatic region, likely between δ 140 - 150 ppm .
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C5 (Bromo-Substituted Carbon): The C5 carbon is directly attached to a bromine atom. The "heavy atom effect" of bromine, along with its electronegativity, will influence its chemical shift. This signal is anticipated in the range of δ 100 - 110 ppm .
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N-CH₃ (Methyl Carbon): The carbon of the N-methyl group will appear in the upfield region. Its attachment to a nitrogen atom will shift it downfield relative to a simple alkane. A chemical shift in the range of δ 30 - 40 ppm is expected.
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S-CH₃ (Methyl Carbon): The carbon of the S-methyl group is expected to be the most shielded carbon in the molecule. Its signal should appear in the upfield region, typically between δ 10 - 20 ppm .
Summary of Predicted NMR Data
The predicted ¹H and ¹³C NMR data are summarized in the table below for quick reference.
| Assignment | ¹H NMR | ¹³C NMR |
| Predicted δ (ppm), Multiplicity, Int. | Predicted δ (ppm) | |
| H6 | 7.5 - 8.5, s, 1H | 140 - 150 |
| N-CH₃ | 3.0 - 3.5, s, 3H | 30 - 40 |
| S-CH₃ | 2.5 - 2.8, s, 3H | 10 - 20 |
| C2 | - | 155 - 165 |
| C4 | - | 160 - 170 |
| C5 | - | 100 - 110 |
Molecular Structure and Atom Numbering
To aid in the correlation of the spectral data with the molecular structure, the following diagram illustrates the atom numbering scheme used in this guide.
Caption: Workflow for NMR-based structural elucidation.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]
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ACS Organic & Inorganic Au. (2024, September 05). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Publications. Retrieved from [Link]
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Royal Society of Chemistry. (2023). New Journal of Chemistry Supplementary data. Rsc.org. Retrieved from [Link]
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Shkurko, O. P., & Mamaev, V. P. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Retrieved from [Link]
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MDPI. (2023, September 12). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.com. Retrieved from [Link]
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PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. NCBI. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Retrieved from [Link]
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Boron Molecular. (n.d.). 5-bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. Boronmolecular.com. Retrieved from [Link]
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Chemistry Steps. (2024, August 02). NMR Chemical Shift Values Table. Chemistrysteps.com. Retrieved from [Link]
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University of Puget Sound. (n.d.). NMR Chemical Shifts. Pugetsound.edu. Retrieved from [Link]
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ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Researchgate.net. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chem.libretexts.org. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Researchgate.net. Retrieved from [Link]
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University of Manchester. (n.d.). Chemical shifts. Manchester.ac.uk. Retrieved from [Link]
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Oregon State University. (2022, March 09). 1H NMR Chemical Shift. Oregonstate.edu. Retrieved from [Link]
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MDPI. (2024, October 02). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.com. Retrieved from [Link]
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SpectraBase. (n.d.). 2-METHYL-3-(METHYLTHIO)INDOLE - Optional[13C NMR] - Chemical Shifts. Spectrabase.com. Retrieved from [Link]
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PMC. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. NCBI. Retrieved from [Link]
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MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.com. Retrieved from [Link]
